molecular formula C9H14O3 B147140 3-Isobutylglutaric anhydride CAS No. 185815-59-2

3-Isobutylglutaric anhydride

Cat. No. B147140
M. Wt: 170.21 g/mol
InChI Key: XLSGYCWYKZCYCK-UHFFFAOYSA-N
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Description

3-Isobutylglutaric anhydride is a chemical compound that serves as an intermediate in organic synthesis. It is particularly relevant in the synthesis of pharmaceutical compounds, such as Pregabalin, which is a medication used for the treatment of neuropathic pain and as an adjunctive therapy for partial seizures. The anhydride itself is not the focus of therapeutic applications but is rather a key building block in the synthesis of such drugs .

Synthesis Analysis

The synthesis of 3-Isobutylglutaric anhydride is a crucial step in the production of various pharmaceutical compounds. An efficient synthesis route for (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) has been reported, which involves the quinine-mediated ring opening of 3-Isobutylglutaric anhydride with cinnamyl alcohol. This method provides a high yield and excellent enantiomeric excess, which is significant for the production of enantiopure drugs .

Molecular Structure Analysis

The molecular structure of 3-Isobutylglutaric anhydride is not explicitly detailed in the provided papers. However, the structure can be inferred from the synthesis processes and the reactions it undergoes. As an anhydride, it is expected to have a cyclic structure with two carbonyl groups linked through an oxygen atom. The isobutyl side chain would provide steric hindrance, which could influence the reactivity and selectivity of the compound in chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of 3-Isobutylglutaric anhydride is showcased in its ability to undergo ring opening in the presence of quinine and cinnamyl alcohol. This reaction is a key step in the enantioselective synthesis of Pregabalin. The anhydride's reactivity is likely influenced by the steric and electronic properties imparted by the isobutyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Isobutylglutaric anhydride are not directly reported in the provided papers. However, as an anhydride, it is expected to be a reactive compound that can participate in various organic reactions, particularly those involving nucleophilic attack at the carbonyl carbon. The presence of deuterium in related compounds, as mentioned in the metabolism study of isobutyrate, suggests that isotopic labeling could be a useful tool in studying the reaction mechanisms involving 3-Isobutylglutaric anhydride .

Relevant Case Studies

A relevant case study involves the metabolism of isobutyrate in rats, which provides insight into the metabolic pathways of related compounds. The study found that isobutyric acid is dehydrogenated stereospecifically, leading to the formation of 3-hydroxyisobutyric acid. Although this study does not directly involve 3-Isobutylglutaric anhydride, it provides valuable information on the metabolic fate of structurally related compounds .

Another case study is the synthesis of Pregabalin, where 3-Isobutylglutaric anhydride is used as a starting material. The synthesis demonstrates the importance of this anhydride in the production of pharmaceuticals and highlights the need for efficient and enantioselective synthetic methods .

Scientific Research Applications

Synthesis of Pregabalin

3-Isobutylglutaric anhydride plays a crucial role in the enantioselective synthesis of Pregabalin, a significant pharmaceutical compound. It's involved in key steps like ring opening with cinnamyl alcohol and a Curtius rearrangement, leading to Pregabalin with high yield and enantiomeric excess (Hameršak, Stipetić, & Avdagić, 2007). Additionally, another study synthesized 3-Isobutyl glutaric acid, a precursor to 3-Isobutylglutaric anhydride, demonstrating its importance in producing Pregabalin intermediates (Jing & Hebei Chemical, 2016).

Autoradiographic Detection in Immunology

In immunology, 3-Isobutylglutaric anhydride has been utilized in the labeling of immunoglobulins for autoradiographic detection of cellular antigens. This application highlights its importance in biochemical research and diagnostics (Ostrowski et al., 1970).

Enzymatic Synthesis of Chiral Molecules

This compound has been a focus in studies on the enzymatic synthesis of chiral molecules. For instance, its enantioselective enzymatic desymmetrization has been investigated, emphasizing its potential in producing optically active compounds (Fryszkowska et al., 2006).

Solid-State Chemistry and NMR Analysis

Research on the solid-state chemistry of 3-Isobutylglutaric anhydride, particularly in understanding methyl group rotation in organic solids, reveals its significance in analytical chemistry and material science. Such studies contribute to a deeper understanding of molecular dynamics in solid states (Beckmann et al., 2017).

Other Notable Applications

  • In organic synthesis, 3-Isobutylglutaric anhydride has been used in the synthesis of key pharmaceutical intermediates, showcasing its utility in drug development (Cook & Rovis, 2009).
  • It also finds application in biochemistry, particularly in protein labeling and studying virus structures (Montelaro & Rueckert, 1975).

Safety And Hazards

3-Isobutylglutaric anhydride can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(2-methylpropyl)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6(2)3-7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSGYCWYKZCYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467187
Record name 3-Isobutylglutaric anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutylglutaric anhydride

CAS RN

185815-59-2
Record name Dihydro-4-(2-methylpropyl)-2H-pyran-2,6(3H)-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=185815-59-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isobutylglutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-2,6(3H)-dione, dihydro-4-(2-methylpropyl)
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Synthesis routes and methods I

Procedure details

3-Isobutylglutaric acid (156 g) and acetyl chloride (130 g) are combined and placed under reflux for 16 hours. The mixture is distilled at atmospheric pressure until a distillate reflux temperature of 135° C. is reached. The mixture is then cooled and placed under vacuum distillation to give 129 g of 3-isobutylglutaric acid anhydride (boiling point 127°-128° C., 1 mm Hg). 1H-NMR (CDCl3, 200 MHz): δ 0.91 (d, 6H, J=6.6 Hz), 1.20-1.24 (m, 2H), 1.52-1.78 (m, 1H), 2.10-2.45 (m, 3H), 2.79-2.91 (m, 2H). 13C-NMR (CDCl3, 50 MHz): δ 166.53, 43.99, 36.48, 26.79, 25.08, 22.57. IR (neat): 559.3, 592.0, 609.4, 659.5, 837.0, 954.6, 1033.7, 1070.3, 1184.1, 1241.9, 1288.2, 1369.2, 1388.5, 1411.6, 1425.1, 1469.5, 1760.7, 1810.8, 2873.4, 2958.3, 3552.2 cm-1.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
130 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1 liter four-necked flask equipped with a mechanical stirrer, thermometer pocket and condenser, was charged with 3-isobutyl glutaric acid (250 g) and acetic anhydride (62.7 g). The reaction mixture was refluxed at 135°-145° C. for 2.5-3 hours, followed by distilling out the unreacted acetic anhydride at 147°-155° C., and then the distillation was continued under vacuum to ensure removal of traces of unreacted acetic anhydride. The residue was cooled to 25°-30° C. to obtain 220-225 g of 3-isobutylglutaric anhydride.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

FIG. 4 demonstrates a room temperature enantioselective synthesis of (S)-pregabalin in the presence of catalytic quantities of epimeric quinidine thiourea C2. Thiolysis of 3-isobutylglutaric anhydride with cyclohexane thiol in methyltertbutylether (MTBE), at room temperature (rt) in the presence of catalytic quantities of C2 affords (S)-3-cyclohexylsulfanylcarbonylmethyl-5-methyl-hexanoic acid in quantitative yield and in 92% ee (the ee increased to 94% when the reaction was carried out at 0° C.). Aminolysis of resulting thioester intermediate at 40° C. over 1.6 h afforded (S)-3-Carbamoylmethyl-5-methyl-hexanoic acid in 88% yield. This primary amide intermediate was subjected to a Hofmann rearrangement to afford (S)-pregabalin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
quinidine thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isobutylglutaric anhydride
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Reactant of Route 4
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Reactant of Route 5
3-Isobutylglutaric anhydride
Reactant of Route 6
3-Isobutylglutaric anhydride

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